![molecular formula C9H9N5O3 B11604568 4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11604568.png)
4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol is a complex organic compound that features a 1,2,5-oxadiazole ring, a hydrazone linkage, and a benzene ring with hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazides with aldehydes or ketones under acidic or basic conditions to form the hydrazone linkage . The 1,2,5-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as acylhydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazone linkage to an amine.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The 1,2,5-oxadiazole ring and hydrazone linkage are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity . This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has similar structural features but includes a nitro group, which can alter its reactivity and biological activity.
2,5-disubstituted 1,3,4-oxadiazoles: These compounds share the oxadiazole ring but differ in the substitution pattern, leading to different chemical and biological properties.
Uniqueness
4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 1,2,5-oxadiazole ring and the hydrazone linkage makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H9N5O3 |
---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
4-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H9N5O3/c10-8-9(14-17-13-8)12-11-4-5-1-2-6(15)3-7(5)16/h1-4,15-16H,(H2,10,13)(H,12,14)/b11-4+ |
InChI-Schlüssel |
CSTKSASFOHCTKY-NYYWCZLTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC2=NON=C2N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NNC2=NON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.